4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by a fused bicyclic structure consisting of a thieno ring and a pyridine ring, which is further substituted with a pyrrolidin-2-one moiety
Mechanism of Action
Target of Action
It is related toTiclopidine Hydrochloride and Clopidogrel Hydrogen Sulfate , which are known to be Platelet Modifying Agents . These agents typically work by inhibiting platelet aggregation, a crucial step in the formation of blood clots.
Pharmacokinetics
Factors such as its molecular weight and structural properties could influence its pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienopyridine core, which can be achieved through cyclization reactions involving thiophene and pyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient and scalable production. The reaction conditions are meticulously controlled to maintain the integrity of the compound and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where halogenated derivatives can be used as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydrothieno[3,2-c]pyridin-4(5H)-one: Shares the thienopyridine core but lacks the pyrrolidin-2-one moiety.
5-(2-Chlorobenzyl)-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one: Contains a chlorobenzyl group instead of the pyrrolidin-2-one moiety.
Uniqueness
4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
IUPAC Name |
4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c15-12-5-9(6-13-12)7-14-3-1-11-10(8-14)2-4-16-11/h2,4,9H,1,3,5-8H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFMJBWSEAYJFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3CC(=O)NC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.